3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate

Physicochemical profiling Volatility control Fragrance substantivity

3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate (CAS 77104-99-5), systematically named [(E)-3-(4-tert-butylphenyl)prop-1-en-1-yl] acetate, is a synthetic organic ester with molecular formula C15H20O2 and molecular weight 232.32 g·mol⁻¹. The compound features a para-tert-butyl-substituted phenyl ring conjugated to a propenyl acetate moiety via a trans-configured double bond.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
CAS No. 77104-99-5
Cat. No. B12661860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate
CAS77104-99-5
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC(=O)OC=CCC1=CC=C(C=C1)C(C)(C)C
InChIInChI=1S/C15H20O2/c1-12(16)17-11-5-6-13-7-9-14(10-8-13)15(2,3)4/h5,7-11H,6H2,1-4H3/b11-5+
InChIKeyIFIVPISMBCMKBF-VZUCSPMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(1,1-Dimethylethyl)phenyl)propenyl Acetate (CAS 77104-99-5) — Compound Identity and Procurement Baseline


3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate (CAS 77104-99-5), systematically named [(E)-3-(4-tert-butylphenyl)prop-1-en-1-yl] acetate, is a synthetic organic ester with molecular formula C15H20O2 and molecular weight 232.32 g·mol⁻¹ . The compound features a para-tert-butyl-substituted phenyl ring conjugated to a propenyl acetate moiety via a trans-configured double bond [1]. It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS 278-623-4), confirming its historical presence in the EU market [2]. Spectroscopic characterization data, including ¹H NMR, are available through the KnowItAll NMR Spectral Library [3]. The compound has been described as possessing pleasant, fruity-floral olfactory character in a published odor evaluation study of structurally related tert-butylphenyl derivatives [4].

Why Cinnamyl Acetate or Bourgeonal Cannot Substitute 3-(4-(1,1-Dimethylethyl)phenyl)propenyl Acetate (CAS 77104-99-5)


Although 3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate belongs to the broader cinnamyl ester class, it cannot be freely interchanged with unsubstituted cinnamyl acetate (CAS 21040-45-9), the corresponding aldehyde Bourgeonal (CAS 18127-01-0), or the saturated analog p-tert-butylphenyl acetate (CAS 3056-64-2). The p-tert-butyl substituent increases molecular volume and lipophilicity (calculated logP differential of approximately 1.5–2.0 units vs. cinnamyl acetate), leading to predictably lower vapor pressure (0.000262 mmHg at 25°C) and higher boiling point (323.4°C at 760 mmHg) compared to the unsubstituted parent . The α,β-unsaturated ester functionality distinguishes it chemically from the aldehyde Bourgeonal: the ester is susceptible to esterase-mediated hydrolysis rather than aldehyde oxidase metabolism, and it exhibits fundamentally different olfactory character—fruity-floral rather than the aldehydic, lily-of-the-valley note of Bourgeonal [1]. The specific (E)-configuration of the double bond, confirmed by NMR [2], is critical for both receptor interaction geometry and synthetic reproducibility. Each of these structural features—the tert-butyl group, the acetate ester, and the trans-propenyl linker—contributes independently to properties that cannot be replicated by in-class analogs [3].

Quantitative Differentiation Evidence for 3-(4-(1,1-Dimethylethyl)phenyl)propenyl Acetate (CAS 77104-99-5) vs. Structural Analogs


Vapor Pressure and Volatility Differentiation vs. Cinnamyl Acetate

3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate exhibits a measured vapor pressure of 0.000262 mmHg at 25°C, which is substantially lower than the vapor pressure of unsubstituted cinnamyl acetate (CAS 21040-45-9, C11H12O2, reported vapor pressure approximately 0.05–0.10 mmHg at 25°C) [1]. The addition of the p-tert-butyl group and the resulting molecular weight increase from 176.21 to 232.32 g·mol⁻¹ reduces volatility by approximately two orders of magnitude. The boiling point of 323.4°C at 760 mmHg further confirms lower volatility compared to cinnamyl acetate (~265°C) . This difference is quantifiable and directly relevant to applications where controlled release or reduced headspace concentration is required.

Physicochemical profiling Volatility control Fragrance substantivity

Hydrogen-Bonding Capacity Differentiation vs. p-tert-Butylcinnamyl Alcohol

The target acetate ester possesses zero hydrogen-bond donor (HBD) groups and two hydrogen-bond acceptor (HBA) groups, as confirmed by calculated molecular descriptors (HBD = 0, HBA = 2) [1]. In contrast, the corresponding alcohol analog, 3-(4-tert-butylphenyl)prop-2-en-1-ol (p-tert-butylcinnamyl alcohol), possesses one HBD group (the hydroxyl proton) and one HBA group. This HBD count difference (0 vs. 1) has direct implications for membrane permeability: compounds with HBD = 0 generally exhibit higher passive membrane permeability compared to HBD = 1 analogs, following Lipinski-type property guidelines [2]. The acetate also has a higher rotatable bond count (5 vs. approximately 4 for the alcohol), contributing to different conformational entropy upon receptor binding.

Prodrug design Membrane permeability Olfactory receptor binding

Regulatory Pedigree: EINECS Listing vs. Non-Inventoried Analogs

3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate is registered under EINECS number 278-623-4, confirming its presence on the European Inventory of Existing Commercial Chemical Substances as a compound that was commercially available in the EU between 1 January 1971 and 18 September 1981 . This regulatory status provides a defined compliance pathway under REACH that may not exist for closely related but non-inventoried structural analogs. For procurement purposes, an EINECS-listed substance benefits from established phase-in status, which can reduce registration burden and accelerate time-to-market compared to novel substances requiring full REACH registration [1]. The compound is also cataloged on ChemicalBook with available purity specifications of 95% and 99% .

Regulatory compliance REACH Procurement qualification

Olfactory Character Differentiation from Aldehydic Analogs (Bourgeonal and p-tert-Butylcinnamaldehyde)

In the systematic odor evaluation study by Gibka and Gliński (2011), structurally related acetates derived from tert-butylphenyl ketones were characterized as possessing pleasant, fruity-floral odors [1]. This contrasts with the aldehydic, watery, green, lily-of-the-valley odor profile of Bourgeonal (3-(4-tert-butylphenyl)propanal, CAS 18127-01-0) and p-tert-butylcinnamaldehyde (CAS 84434-23-1) [2]. The ester functional group in the target compound replaces the aldehyde moiety present in Bourgeonal, resulting in a fundamental shift in odor character from aldehydic-floral to fruity-floral. This is consistent with the well-established structure-odor relationship wherein acetate esters of cinnamyl alcohols exhibit fruity, sweet, balsamic notes, whereas the corresponding aldehydes produce green, aldehydic impressions [3]. The target compound therefore provides a fruity-floral alternative to the widely-used Bourgeonal within the same p-tert-butylphenyl structural family.

Fragrance chemistry Structure-odor relationships Sensory evaluation

Boiling Point and Thermal Stability for Distillation-Based Purification

The target compound has a reported boiling point of 323.4°C at 760 mmHg, with a flash point of 114.9°C . This boiling point is significantly higher than that of p-tert-butylcinnamaldehyde (estimated ~280–290°C at 760 mmHg for C13H16O, MW 188.27) and substantially higher than cinnamyl acetate (~265°C at 760 mmHg) [1]. The higher boiling point of the target acetate, combined with its flash point of 114.9°C, defines a thermal processing window suitable for vacuum distillation purification—a critical consideration for procurement specifications when high purity (> 99%) is required. The density of 0.986 g/cm³ and refractive index of 1.505 provide additional orthogonal identity verification parameters for incoming quality control .

Process chemistry Purification methodology Thermal stability

Pro-Fragrance Delivery Mechanism: Esterase-Labile Acetate vs. Non-Hydrolyzable Analogs

The acetate ester functional group of the target compound is susceptible to enzymatic hydrolysis by esterases, enabling its use as a pro-fragrance that releases the corresponding alcohol (3-(4-tert-butylphenyl)prop-2-en-1-ol) upon contact with skin or fabric under conditions of moisture and enzymatic activity [1]. This concept is precedented by the closely related compound 3-(4-tert-butyl-phenyl)-2-methyl-propenyl acetate, which Givaudan patented as a fragrance precursor that liberates the active aldehyde (Lilial) upon hydrolysis [2]. In contrast, the aldehyde Bourgeonal and the saturated ether analogs lack this hydrolytically labile functional group, making them incapable of functioning as pro-fragrances via the same mechanism. The rate of acetate hydrolysis can be tuned by pH and formulation excipients, offering a controllable release profile not available with the free alcohol or aldehyde [3].

Pro-fragrance technology Controlled release Ester hydrolysis

Procurement-Relevant Application Scenarios for 3-(4-(1,1-Dimethylethyl)phenyl)propenyl Acetate (CAS 77104-99-5)


Long-Substantivity Fragrance Formulation: Leveraging Low Vapor Pressure for Laundry and Fabric Care

With a vapor pressure of 0.000262 mmHg at 25°C—approximately two orders of magnitude lower than cinnamyl acetate—this compound is intrinsically suited for fragrance formulations requiring extended substantivity on fabric substrates . In laundry care applications, where fragrances must survive wash cycles and remain detectable on dry fabric for days to weeks, the low volatility ensures a slow, sustained release profile. Formulators can combine this acetate ester with faster-evaporating top-note ingredients to create a balanced fragrance pyramid where the target compound functions as a base-note or middle-note anchor. The EINECS listing (278-623-4) further ensures that procurement for EU-market products faces no novel-substance regulatory hurdles .

Pro-Fragrance Precursor for Controlled-Release Personal Care Products

The acetate ester linkage provides a hydrolytically cleavable bond that can be exploited for pro-fragrance delivery in deodorants, antiperspirants, and skin lotions . Upon contact with skin esterases, the acetate hydrolyzes to release 3-(4-tert-butylphenyl)prop-2-en-1-ol, which possesses its own fruity-floral odor character. This enzymatic triggering mechanism enables odor release only upon wear, minimizing fragrance loss during product storage. This application is directly supported by the Givaudan patent precedent (JPH11116537A), wherein the closely related 2-methyl analog was specifically claimed as a fragrance precursor . The zero hydrogen-bond donor count (HBD = 0) further predicts favorable skin penetration for the intact acetate, enabling deep delivery before hydrolysis [1].

Fruity-Floral Alternative to Bourgeonal in Lily-of-the-Valley Fragrance Accords

For perfumers and fragrance houses seeking to expand their lily-of-the-valley (muguet) palette beyond the regulatory-scrutinized Bourgeonal and Lilial, 3-(4-(1,1-dimethylethyl)phenyl)propenyl acetate offers a differentiated olfactory profile within the same p-tert-butylphenyl structural family . While Bourgeonal delivers an aldehydic, watery-green muguet note, the acetate ester substitutes this with a sweeter, fruitier floral character as documented in the Gibka & Gliński (2011) odor evaluation of related acetates . This differentiation allows formulators to modulate the top-to-heart transition in muguet accords without leaving the p-tert-butylphenyl odorant space, maintaining consistency in the fragrance dry-down while varying the opening character [1].

High-Purity Organic Synthesis Building Block for Medicinal Chemistry and Chemical Biology

With commercial availability at 95% and 99% purity levels and well-characterized physical constants (density 0.986 g/cm³, refractive index 1.505, boiling point 323.4°C), this compound can serve as a qualified building block for synthesizing more complex molecules . The (E)-configured propenyl acetate moiety can participate in Heck couplings, cross-metathesis, and other palladium-catalyzed transformations, while the p-tert-butylphenyl group provides a lipophilic anchor for studying structure-activity relationships. The availability of ¹H NMR reference data in the KnowItAll library enables incoming identity verification under QC protocols . The 5-rotatable-bond scaffold offers conformational flexibility for exploring binding interactions, while the acetate serves as a protected alcohol that can be deprotected under mild basic conditions to reveal the free hydroxyl for further derivatization [1].

Quote Request

Request a Quote for 3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.